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molecular formula C7H9NO2S B016491 Ethyl 2-aminothiophene-3-carboxylate CAS No. 31891-06-2

Ethyl 2-aminothiophene-3-carboxylate

Cat. No. B016491
M. Wt: 171.22 g/mol
InChI Key: MKJQYFVTEPGXIE-UHFFFAOYSA-N
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Patent
US08034895B2

Procedure details

The same procedure as 2-aminothiophene-3-carbonitrile was used except replacing malononitrile with ethyl cyano acetate. 1H-NMR (CDCl3, 400 MHz): 6.95, 6.15, 4.26, 1.32.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N[C:2]1[S:3]C=C[C:6]=1C#N.[CH3:9][CH2:10][O:11][C:12]([CH2:14][C:15]#[N:16])=[O:13]>>[NH2:16][C:15]1[S:3][CH:2]=[CH:6][C:14]=1[C:12]([O:11][CH2:10][CH3:9])=[O:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1SC=CC1C#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)CC#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
NC=1SC=CC1C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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